molecular formula C18H15ClN4O3 B2673047 1-(2-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008237-72-6

1-(2-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B2673047
CAS No.: 1008237-72-6
M. Wt: 370.79
InChI Key: NZQBOKANXRQAPA-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are interesting N-heterocyclic frameworks which can act as both a hydrogen bond donor and metal chelator .


Synthesis Analysis

1,2,3-Triazoles can be synthesized from N,N-dialkylhydrazones and nitriles via formal [3+2] cycloaddition including the C-chlorination/nucleophilic addition/cyclisation/dealkylation sequence .


Molecular Structure Analysis

The 1,2,3-triazole ring is an interesting structure that can form hydrogen bonds and chelate metals . The nearly orthogonal 2-methoxyphenyl group can disrupt the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .


Chemical Reactions Analysis

1,2,3-Triazoles can participate in various chemical reactions due to their unique structure. For example, they can form C–H⋯X hydrogen bonds and can be used in the design of effective Pd-catalysts for carbonylation and carbon–carbon bond formation .


Physical and Chemical Properties Analysis

In aqueous solution, 1,2,3-triazoles can tautomerize to its 2H-isomer with a 1H/2H ratio of ≈1:2. Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .

Mechanism of Action

While the specific mechanism of action for your compound is not available, 1,2,3-triazoles synthesized via CuAAC reaction have potential to act as anti-microbial, anti-cancer, anti-viral, anti-inflammatory, anti-tuberculosis, anti-diabetic, and anti-Alzheimer drugs .

Future Directions

1,2,3-Triazoles have potential in various fields due to their unique properties. They can serve as pharmacophores in drug discovery , and their synthetic utility can be demonstrated by further transformations . More potent 1,2,3-triazole phenylhydrazone analogs could be explored as novel fungicides .

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c1-26-13-8-6-12(7-9-13)23-17(24)15-16(18(23)25)22(21-20-15)10-11-4-2-3-5-14(11)19/h2-9,15-16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQBOKANXRQAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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